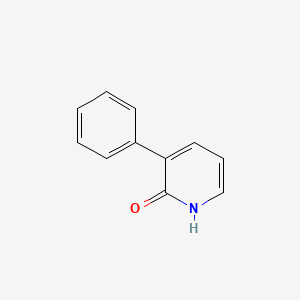

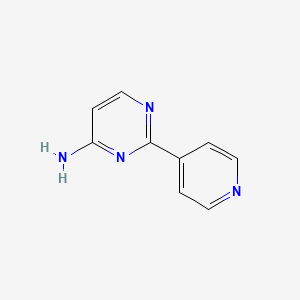

4-アミノ-2-(ピリジン-4-イル)ピリミジン

概要

説明

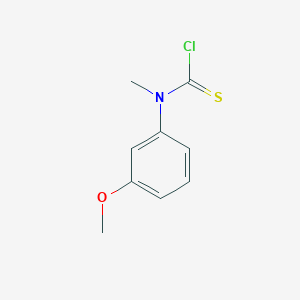

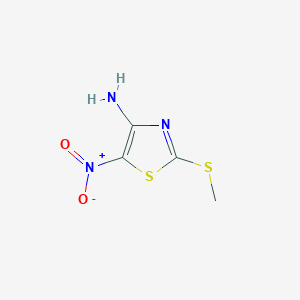

“2-(Pyridin-4-yl)pyrimidin-4-amine” is a compound that has been identified as a relevant scaffold for protein kinase inhibition . It is a white to off-white or brown solid .

Synthesis Analysis

The synthesis of “2-(Pyridin-4-yl)pyrimidin-4-amine” involves several steps. It serves as an intermediate compound during the synthesis of Nilotinib . The synthesis process involves the use of Grignard reagents .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)pyrimidin-4-amine” is C9H8N4 . It has a planar structure which could lead to potential DNA intercalation .Chemical Reactions Analysis

The chemical reactions of “2-(Pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps. The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-4-yl)pyrimidin-4-amine” include a melting point of 262 - 264 . It is a solid at room temperature .科学的研究の応用

タンパク質キナーゼ阻害

この化合物は、タンパク質キナーゼ阻害のための関連するスキャフォールドとして同定されています . このシリーズでは、平面状のピリド[3,4-g]キナゾリン三環系がタンパク質キナーゼ阻害活性を維持するために必須であることがわかりました .

抗線維化活性

一連の新規な2-(ピリジン-2-イル)ピリミジン誘導体が設計、合成され、不死化ラット肝星細胞(HSC-T6)に対して生物学的活性が評価されました . 2つの化合物、エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)およびエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、それぞれIC50値が45.69μMおよび45.81μMで、最も高い活性を示しました .

抗菌活性

ピロロ[2,3-d]ピリミジン部分を持つ化合物は、4-アミノ-2-(ピリジン-4-イル)ピリミジンの構造と似ており、抗菌活性や抗真菌活性などの幅広い生物学的用途を示すことが報告されています .

抗ウイルス活性

ピロロ[2,3-d]ピリミジン誘導体は、抗ウイルス活性も示すことが報告されています .

抗癌活性

ピロロ[2,3-d]ピリミジン誘導体は、抗癌活性を示すことが知られています .

抗炎症活性

ピロロ[2,3-d]ピリミジン誘導体は、抗炎症活性を示すことが報告されています .

抗マイコバクテリア活性

ピロロ[2,3-d]ピリミジン誘導体は、抗マイコバクテリア活性を示すことが報告されています .

抗腫瘍化合物

作用機序

Target of Action

The primary targets of 2-(Pyridin-4-yl)pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

2-(Pyridin-4-yl)pyrimidin-4-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 2-(Pyridin-4-yl)pyrimidin-4-amine affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular functions and potentially have therapeutic effects.

Result of Action

The molecular and cellular effects of 2-(Pyridin-4-yl)pyrimidin-4-amine’s action primarily involve changes in cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . These changes can potentially lead to therapeutic effects, such as the treatment of diseases related to abnormal cell growth and differentiation.

Safety and Hazards

将来の方向性

Future research on “2-(Pyridin-4-yl)pyrimidin-4-amine” could focus on its potential as an anticancer drug. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series . Further studies could explore the development of new compounds with improved efficacy and safety profiles .

生化学分析

Biochemical Properties

2-(Pyridin-4-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect various signaling pathways within cells, leading to changes in cellular behavior and function . Additionally, 2-(Pyridin-4-yl)pyrimidin-4-amine has been found to interact with other biomolecules, such as nucleic acids, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of 2-(Pyridin-4-yl)pyrimidin-4-amine on cells are multifaceted. This compound has been observed to influence cell signaling pathways, which are critical for regulating cellular processes such as growth, differentiation, and apoptosis . By modulating these pathways, 2-(Pyridin-4-yl)pyrimidin-4-amine can alter gene expression and impact cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent . Furthermore, this compound can affect the activity of various enzymes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-(Pyridin-4-yl)pyrimidin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, which disrupts phosphorylation events that are essential for signal transduction . This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival . Additionally, 2-(Pyridin-4-yl)pyrimidin-4-amine can bind to nucleic acids, potentially interfering with transcription and translation processes . These molecular interactions highlight the compound’s ability to modulate gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-4-yl)pyrimidin-4-amine have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-(Pyridin-4-yl)pyrimidin-4-amine remains stable under specific conditions, allowing for sustained biological activity . Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Long-term exposure to 2-(Pyridin-4-yl)pyrimidin-4-amine has been associated with changes in cellular behavior, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-4-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, 2-(Pyridin-4-yl)pyrimidin-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

2-(Pyridin-4-yl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 2-(Pyridin-4-yl)pyrimidin-4-amine has been shown to affect metabolite levels, potentially altering the overall metabolic state of the cell . These interactions underscore the compound’s role in regulating cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-(Pyridin-4-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-(Pyridin-4-yl)pyrimidin-4-amine is influenced by its interactions with cellular membranes and transport proteins, which facilitate its movement across different cellular compartments . These processes are essential for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(Pyridin-4-yl)pyrimidin-4-amine is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Pyridin-4-yl)pyrimidin-4-amine may localize to the nucleus, where it can interact with nucleic acids and influence gene expression . Additionally, the compound can be found in the cytoplasm, where it can modulate the activity of various enzymes and signaling molecules . The precise localization of 2-(Pyridin-4-yl)pyrimidin-4-amine within the cell is essential for its biological effects and therapeutic applications .

特性

IUPAC Name |

2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZWLWIUXHAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384420 | |

| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-29-0 | |

| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。